3-(Azidomethyl)-5-methyl-1,2-oxazole
Overview
Description
3-(Azidomethyl)-5-methyl-1,2-oxazole (AMO) is an organic compound belonging to the oxazole family. It is a versatile molecule that has been used in various scientific applications such as organic synthesis, biochemical and physiological research, and drug discovery. AMO is a colorless solid that is soluble in various organic solvents and has a melting point of 78 °C. It is a stable compound and can be stored at room temperature.
Scientific Research Applications
Drug Discovery
The azide functionality of 3-(Azidomethyl)-5-methyl-1,2-oxazole is instrumental in the synthesis of key nucleoside scaffolds in drug discovery . These scaffolds are foundational components in the development of antiviral and anticancer drugs, as they can be incorporated into RNA or DNA strands, leading to chain termination or the formation of defective nucleic acids.
Materials Science
Organic azides, including 3-(Azidomethyl)-5-methyl-1,2-oxazole , are used as cross-linkers in material sciences . They are known for their ability to release nitrogen upon thermal activation or photolysis, which is beneficial in polymer crosslinking. This process is used to alter the physical properties of polymers and enhance the efficiency of polymer-based devices such as membrane fuel cells and organic solar cells.
Energetic Materials
The compound’s azide group is also explored in the development of energetic materials . Its propensity to release nitrogen makes it a candidate for use in solid rocket propellants, where it can contribute to the performance and stability of the propellant composition.
properties
IUPAC Name |
3-(azidomethyl)-5-methyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c1-4-2-5(8-10-4)3-7-9-6/h2H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJOVJVWIVBYKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634178 | |
Record name | 3-(Azidomethyl)-5-methyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azidomethyl)-5-methyl-1,2-oxazole | |
CAS RN |
154016-53-2 | |
Record name | 3-(Azidomethyl)-5-methyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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